molecular formula C18H42NO4P B8540817 Octadecylamine Dihydrogen Phosphate Salt CAS No. 38482-46-1

Octadecylamine Dihydrogen Phosphate Salt

Cat. No.: B8540817
CAS No.: 38482-46-1
M. Wt: 367.5 g/mol
InChI Key: OEHSKKFHHQVEHY-UHFFFAOYSA-N
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Description

Octadecylamine dihydrogen phosphate salt is an alkylamine phosphate compound comprising an octadecyl (C₁₈) hydrocarbon chain linked to a dihydrogen phosphate (H₂PO₄⁻) group. This amphiphilic structure confers surfactant-like properties, enabling applications in corrosion inhibition, emulsification, and materials science. Its long alkyl chain enhances hydrophobicity, while the phosphate group contributes to ionic interactions. However, the provided evidence lacks direct data on this compound, necessitating comparisons with structurally or functionally related phosphate salts.

Properties

CAS No.

38482-46-1

Molecular Formula

C18H42NO4P

Molecular Weight

367.5 g/mol

IUPAC Name

octadecan-1-amine;phosphoric acid

InChI

InChI=1S/C18H39N.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h2-19H2,1H3;(H3,1,2,3,4)

InChI Key

OEHSKKFHHQVEHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.OP(=O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on molecular structure, physicochemical properties, and applications:

Compound Name Molecular Weight (g/mol) Key Structural Features Applications Key Properties
Octadecylamine Dihydrogen Phosphate ~368* C₁₈ alkyl chain + H₂PO₄⁻ Surfactants, corrosion inhibitors High hydrophobicity, thermal stability, limited water solubility
DMAE Dihydrogen Phosphate 169.12 C₄ alkyl chain + dimethylamino group + H₂PO₄⁻ Pharmaceuticals (e.g., Pancar, Demanyl) Moderate water solubility, neuropharmacological activity
Dexamethasone Sodium Phosphate Not specified† Steroid backbone + phosphate + sodium ion Anti-inflammatory, immunosuppressive High water solubility, glucocorticoid receptor agonist

* Calculated based on molecular formula (C₁₈H₃₉N·H₂PO₄).
† *Data unavailable in provided evidence .

Critical Analysis

  • Octadecylamine Dihydrogen Phosphate vs. DMAE Dihydrogen Phosphate :

    • Molecular Weight : The octadecyl derivative’s larger size (~368 g/mol vs. 169.12 g/mol) reduces water solubility but enhances surface activity for industrial applications.
    • Applications : DMAE’s phosphate salt is used in neuropharmacology (e.g., cognitive enhancers) , whereas the octadecyl variant is suited for hydrophobic coatings or emulsifiers.
    • Stability : Longer alkyl chains in octadecylamine improve thermal stability but may reduce biodegradability.
  • Octadecylamine Dihydrogen Phosphate vs. Dexamethasone Sodium Phosphate: Functionality: Dexamethasone’s phosphate group enhances water solubility for intravenous delivery , contrasting with the octadecyl compound’s amphiphilic industrial uses. Biological Activity: Dexamethasone acts on glucocorticoid receptors, while octadecylamine derivatives lack direct pharmacological roles in the evidence provided.

Research Findings and Limitations

  • Gaps in Evidence: No direct studies on octadecylamine dihydrogen phosphate were found; inferences rely on structural analogs.
  • Industrial Relevance : The octadecyl derivative’s hydrophobic tail makes it superior for anti-corrosion films compared to shorter-chain analogs.

Preparation Methods

Direct Reaction Method

This approach involves the direct neutralization of octadecylamine with phosphoric acid or its salts under controlled conditions. The reaction proceeds via protonation of the amine group, forming the salt.

Reaction Mechanism :

C18H37NH2+H3PO4C18H37NH3+H2PO4\text{C}{18}\text{H}{37}\text{NH}2 + \text{H}3\text{PO}4 \rightarrow \text{C}{18}\text{H}{37}\text{NH}3^+ \cdot \text{H}2\text{PO}4^-

Key Parameters :

  • Reagents : Octadecylamine (solid or solution), orthophosphoric acid (H3PO4\text{H}_3\text{PO}_4) or its salts (e.g., sodium dihydrogen phosphate).

  • Solvent : Polar aprotic solvents (e.g., methanol, ethanol) or water.

  • Temperature : 50–60°C for optimal solubility and reaction efficiency .

  • Yield : Reported yields exceed 90% when using excess acid or controlled pH .

Advantages :

  • Simple and cost-effective.

  • High purity achievable with recrystallization.

Limitations :

  • Requires precise stoichiometric control to avoid residual reactants.

Solvent-Assisted Synthesis

This method leverages solvents to enhance reactant solubility and reaction kinetics. Methanol is frequently used due to its compatibility with both octadecylamine and phosphoric acid.

Procedure :

  • Dissolve octadecylamine in methanol under gentle heating.

  • Slowly add phosphoric acid or its salt (e.g., sodium dihydrogen phosphate) to the solution.

  • Stir for 2–3 hours at reflux conditions (65°C).

  • Filter or evaporate the solvent to isolate the salt .

Example Protocol :

ParameterValueSource
Octadecylamine1.66 g (6.17 mmol)
SolventMethanol (50 mL)
Phosphoric Acid1.61 g (6.17 mmol)
Temperature65°C
Reaction Time2 hours
Yield98%

Mechanistic Insights :

  • Protonation of the amine group (NH2-\text{NH}_2) by H3PO4\text{H}_3\text{PO}_4 forms NH3+\text{NH}_3^+, which pairs with the phosphate anion .

  • Methanol facilitates dissolution and minimizes side reactions .

Emulsion-Based Preparation

This method employs hydrotropic agents to stabilize the salt in emulsion form, improving low-temperature stability.

Key Components :

  • Dispersion Agent : Tween-80 (polyoxyethylene sorbitan monooleate).

  • Cosolvent : Glacial acetic acid (CH3COOH\text{CH}_3\text{COOH}).

  • Solvent : Water .

Procedure :

  • Prepare a hydrotropic system by dissolving Tween-80 and CH3COOH\text{CH}_3\text{COOH} in water.

  • Slowly add octadecylamine solid while maintaining 50–60°C.

  • Stir for 2 hours to ensure complete dissolution.

Optimal Ratios :

ComponentMass Ratio (Relative to Octadecylamine)
Tween-801:10
Glacial Acetic Acid1:20
Water1:61

Advantages :

  • Stable emulsion formation at temperatures as low as 15°C .

  • Suitable for industrial applications requiring storage stability.

Limitations :

  • Requires precise control of surfactant concentrations to prevent agglomeration.

Alternative Approaches

While less common, other methods include:

  • Ion Exchange : Using octadecylamine and sodium dihydrogen phosphate in aqueous solutions.

  • Solid-State Reactions : Direct grinding of octadecylamine and phosphoric acid under inert atmospheres.

Critical Analysis of Methods

MethodYield (%)Purity (%)ScalabilityTemperature (°C)
Direct Reaction85–95>95High50–60
Solvent-Assisted90–98>98Moderate65
Emulsion-Based95–100>95High50–60

Key Findings :

  • Solvent-Assisted Synthesis achieves the highest purity due to efficient solvent-mediated mixing .

  • Emulsion-Based Methods are ideal for applications requiring low-temperature stability (e.g., corrosion inhibitors) .

Challenges and Optimization Strategies

  • Side Reactions : Excess H3PO4\text{H}_3\text{PO}_4 can lead to over-protonation, forming polyphosphates. Mitigated by precise stoichiometry.

  • Solvent Removal : Residual methanol may affect product stability. Addressed via vacuum evaporation or recrystallization .

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